N-Methylhydrazinecarboxamide hydrochloride
Description
N-Methylhydrazinecarboxamide hydrochloride is a hydrazine derivative characterized by a methyl group attached to the hydrazine nitrogen and a carboxamide functional group. This compound, with the molecular formula C₂H₇ClN₃O (calculated molecular weight: ~125.56 g/mol), is structurally related to semicarbazide hydrochloride (Hydrazinecarboxamide hydrochloride, CH₅N₃O·HCl, MW: 111.53 g/mol) but differs by the addition of a methyl group . Hydrazine derivatives are widely used in organic synthesis, particularly in carbonyl group protection and as intermediates in pharmaceutical synthesis. The methyl substitution in this compound may influence its reactivity, solubility, and biological activity compared to non-methylated analogs.
Properties
IUPAC Name |
1-amino-3-methylurea;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N3O.ClH/c1-4-2(6)5-3;/h3H2,1H3,(H2,4,5,6);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRLOFDMGMOEPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methylation of Hydrazinecarboxamide
A primary route involves the direct methylation of hydrazinecarboxamide. This method employs methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydroxide or potassium carbonate). The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at 60–80°C for 6–12 hours.
Example Protocol:
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Reagents: Hydrazinecarboxamide (1.0 equiv), methyl iodide (1.2 equiv), K₂CO₃ (2.0 equiv), THF (solvent).
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Conditions: 70°C, 8 h under nitrogen atmosphere.
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Workup: Quench with water, extract with ethyl acetate, and concentrate.
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Salt Formation: Treat the free base with hydrogen chloride gas in isopropanol to precipitate the hydrochloride salt.
Key Considerations:
Reductive Amination of Carboxamide Derivatives
Reductive amination offers an alternative pathway using glyoxal derivatives and methylamine. Sodium cyanoborohydride (NaBH₃CN) serves as the reducing agent in methanol or ethanol at room temperature.
Reaction Scheme:
Optimization Data:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 25°C | Maximizes selectivity |
| Solvent | Methanol | 85% conversion |
| Reaction Time | 24 h | >90% yield |
This method avoids harsh methylating agents but requires stringent pH control (pH 6–7) to prevent over-reduction.
Industrial-Scale Production Considerations
Solvent Selection and Recycling
Industrial protocols prioritize solvents with low toxicity and high recyclability. For example, the use of N-heptane in solvent replacement steps (as seen in N-methyltyramine hydrochloride synthesis) minimizes environmental impact.
Case Study:
Catalytic and Stoichiometric Efficiency
Lewis acids like boron trifluoride (BF₃) enhance reaction rates in reductive steps. In the synthesis of N-methylcadaverine, BF₃·THF increased yield from 37% to 60% by stabilizing reactive intermediates.
Catalyst Comparison:
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| None | 37 | 48 |
| BF₃·THF | 60 | 24 |
| ZnCl₂ | 45 | 36 |
These findings suggest that BF₃·THF could similarly optimize N-methylhydrazinecarboxamide synthesis.
Purification and Salt Formation
Crystallization Techniques
Analytical Validation
HPLC Monitoring
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is employed to track reaction progress. A C18 column eluted with methanol/water (70:30) provides baseline separation of intermediates and products.
Typical Retention Times:
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Hydrazinecarboxamide: 4.2 min
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N-Methylhydrazinecarboxamide: 6.8 min
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Hydrochloride salt: 5.5 min
Chemical Reactions Analysis
Types of Reactions
N-Methylhydrazinecarboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted carboxamides. These products have significant applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
N-Methylhydrazinecarboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has been investigated for its potential therapeutic effects, including its use as an anticancer agent.
Mechanism of Action
The mechanism of action of N-Methylhydrazinecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds with these targets, leading to inhibition or modulation of their activity. This interaction is crucial for its potential therapeutic effects, such as anticancer activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of N-Methylhydrazinecarboxamide hydrochloride with structurally related hydrazine derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |
|---|---|---|---|---|
| This compound | C₂H₇ClN₃O | ~125.56 | Not reported | Methyl group on hydrazine nitrogen |
| Semicarbazide hydrochloride | CH₅ClN₃O | 111.53 | 175–178 (dec.) | Unsubstituted hydrazinecarboxamide |
| 3-Methylphenylhydrazine hydrochloride | C₇H₉ClN₂ | 158.63 | ~193 (dec.) | Aromatic phenyl group with methyl substituent |
| Phenylhydrazine hydrochloride | C₆H₇ClN₂ | 144.59 | 243–245 | Aromatic phenyl group |
| Methylhydrazine sulfate | CH₆N₂·H₂SO₄ | 138.13 | 137–140 | Methyl group on hydrazine, sulfate counterion |
Key Observations:
- Aromatic vs. Aliphatic Derivatives : Phenyl-substituted analogs (e.g., 3-Methylphenylhydrazine hydrochloride) exhibit higher molecular weights and melting points due to aromatic stabilization and intermolecular interactions .
- Counterion Influence : Methylhydrazine sulfate (sulfate salt) has a lower molecular weight but distinct thermal stability compared to hydrochloride salts .
Biological Activity
N-Methylhydrazinecarboxamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C2H8ClN3O
- Molecular Weight : 109.56 g/mol
- CAS Number : 19869398
Biological Activity Overview
This compound and its derivatives have been studied for various biological activities, including antimicrobial, antitumor, and enzyme inhibition effects. The following sections provide detailed insights into these activities.
Antimicrobial Activity
Research indicates that N-Methylhydrazinecarboxamide derivatives exhibit significant antimicrobial properties. A study on hydrazinecarboxamide derivatives demonstrated moderate inhibition against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentrations (MIC) were recorded to be between 125 µM and 250 µM for some derivatives, suggesting a potential for further development as antimicrobial agents .
Table 1: Antimicrobial Activity of N-Methylhydrazinecarboxamide Derivatives
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| N-Hexyl derivative | 250 | M. tuberculosis |
| N-Tridecyl derivative | 125 | M. kansasii |
| Parent compound | >1000 | M. avium |
Enzyme Inhibition
This compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In vitro studies have shown that certain derivatives exhibit IC50 values ranging from 27.04 µM to 106.75 µM for AChE inhibition, which is comparable to established drugs like rivastigmine .
Table 2: Enzyme Inhibition Potency
| Compound | IC50 AChE (µM) | IC50 BuChE (µM) |
|---|---|---|
| N-Tridecyl derivative | 27.04 | 58.01 |
| N-Pentadecyl derivative | 106.75 | 277.48 |
| Rivastigmine | 20 (approx.) | - |
Cytotoxicity Studies
Cytotoxicity assessments on eukaryotic cell lines such as HepG2 and MonoMac6 revealed that none of the tested compounds exhibited significant cytostatic properties at concentrations up to 100 µM . This suggests a favorable safety profile for these compounds in therapeutic applications.
Case Studies and Research Findings
A notable study involved the synthesis and evaluation of various N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, which included the N-methyl derivative. The study highlighted their potential as non-covalent inhibitors of AChE and BuChE through molecular docking studies, indicating that these compounds could effectively bind near the active site triad of the enzymes .
Q & A
Q. What are the recommended safety protocols for handling N-Methylhydrazinecarboxamide hydrochloride in laboratory settings?
this compound requires stringent safety measures due to its structural similarity to hazardous hydrazine derivatives. Key protocols include:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to minimize inhalation risks .
- Waste Disposal: Segregate waste and collaborate with certified hazardous waste management services to prevent environmental contamination .
- First Aid: In case of exposure, rinse affected areas with water for 15 minutes and seek immediate medical attention. Provide SDS documentation to healthcare providers .
Q. How can researchers synthesize this compound, and what are common intermediates?
While direct synthesis methods are not explicitly documented, analogous hydrazinecarboxamide derivatives (e.g., phenylhydrazine hydrochlorides) suggest a pathway involving:
Q. What analytical techniques are suitable for characterizing this compound’s purity and structure?
- Melting Point Analysis: Compare observed melting points (e.g., ~193°C decomposition for structurally similar m-tolylhydrazine HCl) to literature values .
- HPLC: Adapt methods from nefazodone hydrochloride analysis (e.g., C18 column, 1.0 mL/min flow rate, UV detection at 254 nm) .
- IR Spectroscopy: Validate functional groups (e.g., hydrazine N-H stretches at ~3300 cm⁻¹) using reference spectra from related hydrazinecarboxamides .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for hydrazinecarboxamide derivatives?
Conflicting stability data may arise from variations in storage conditions or impurities. To address this:
- Controlled Stability Studies: Store samples under different temperatures (e.g., -20°C, 4°C, RT) and monitor degradation via HPLC over time .
- Impurity Profiling: Use LC-MS to identify degradation byproducts (e.g., oxidation products or hydrolyzed intermediates) .
- Cross-Validation: Compare results with structurally analogous compounds (e.g., phenylhydrazine HCl, which degrades at >150°C) .
Q. What experimental designs are recommended for studying the reactivity of this compound in nucleophilic reactions?
- Kinetic Studies: Track reaction progress under varying pH, temperature, and solvent polarity (e.g., aqueous vs. DMF systems) using UV-Vis or NMR .
- Competitive Nucleophile Assays: Compare reactivity with alternative nucleophiles (e.g., amines vs. thiols) to map selectivity .
- Computational Modeling: Use DFT calculations to predict reactive sites and transition states, validated by experimental kinetic data .
Q. How should researchers address gaps in toxicity or environmental impact data for this compound?
- Ames Test: Evaluate mutagenicity using bacterial reverse mutation assays, referencing protocols for phenylhydrazine derivatives .
- Ecotoxicology Screening: Perform acute toxicity tests on model organisms (e.g., Daphnia magna), adhering to OECD guidelines .
- Literature Meta-Analysis: Cross-reference data from structurally related compounds (e.g., 2-nitrophenylhydrazine HCl) to infer potential hazards .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
